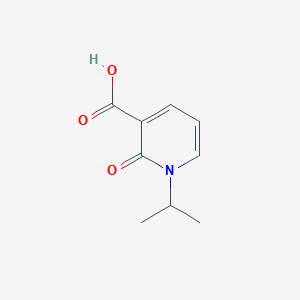

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring with a carboxylic acid group and an isopropyl group attached

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-oxo-2-phenylacetonitrile with isopropylamine and subsequent cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

- 2-Oxo-1-(methyl)-1,2-dihydropyridine-3-carboxylic acid

- 2-Oxo-1-(ethyl)-1,2-dihydropyridine-3-carboxylic acid

- 2-Oxo-1-(butyl)-1,2-dihydropyridine-3-carboxylic acid

Uniqueness

The uniqueness of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid lies in its specific substituents, which confer distinct chemical and biological properties. The isopropyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Actividad Biológica

Overview

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid, also known as 1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a compound that has garnered attention for its diverse biological activities. Its structure and functional groups suggest potential applications in medicinal chemistry, particularly in the development of anticancer and antihypertensive agents.

- IUPAC Name: 1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Molecular Formula: C9H11NO3

- CAS Number: 66158-30-3

- Molecular Weight: 181.19 g/mol

- Purity: Typically around 90% to 97% in commercial preparations

Biological Activity

Anticancer Activity:

Research indicates that derivatives of dihydropyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the dihydropyridine structure can enhance cytotoxicity. The compound has been tested against several human tumor cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-15 | 7.94 ± 1.6 |

| MCF-7 | 9.24 ± 0.9 |

| PC-3 | 15.47 ± 0.72 |

| U251 | 20.96 ± 5.2 |

| K-562 | 12.62 ± 2.0 |

| SKLU-1 | 22.86 ± 3.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with lower IC50 values demonstrate higher potency against cancer cells, suggesting that modifications to the dihydropyridine structure can significantly affect biological activity .

Mechanism of Action:

The mechanism by which these compounds exert their effects often involves interaction with cellular pathways related to apoptosis and cell proliferation. For example, docking studies have suggested that these compounds may interact with proteins involved in apoptotic pathways such as PARP-1, indicating their potential role in inducing programmed cell death in cancer cells .

Antihypertensive Effects:

In addition to anticancer properties, certain derivatives of dihydropyridines have been noted for their antihypertensive effects. These compounds act as antagonists of angiotensin II, a peptide hormone that increases blood pressure by promoting vasoconstriction and sodium retention . The ability to inhibit angiotensin II binding may provide therapeutic benefits in managing hypertension and related cardiovascular diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of dihydropyridine derivatives:

-

Cytotoxicity Against Tumor Cells:

A study evaluated a series of novel dihydropyridine carboxylic acids for their cytotoxic effects on various tumor cell lines using the sulforhodamine B (SRB) assay. The results indicated that some compounds exhibited greater than 50% inhibition at concentrations lower than traditional chemotherapeutics like Cisplatin . -

Structure-Activity Relationship (SAR):

Analysis of structural modifications revealed that substituents on the pyridine ring significantly influence biological activity. For instance, introducing hydroxyl groups or varying alkyl chain lengths affected IC50 values positively, enhancing antiproliferative activity across multiple cancer cell lines . -

In Vivo Studies:

While much of the research has focused on in vitro assays, preliminary in vivo studies suggest that these compounds can also exhibit favorable pharmacokinetic profiles and lower toxicity compared to existing treatments, making them promising candidates for further development as therapeutic agents .

Propiedades

IUPAC Name |

2-oxo-1-propan-2-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)10-5-3-4-7(8(10)11)9(12)13/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHUUEGGTAJRCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC=C(C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.